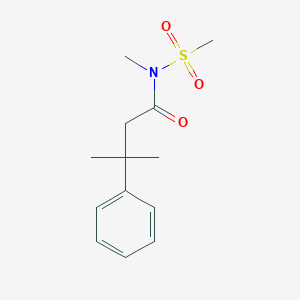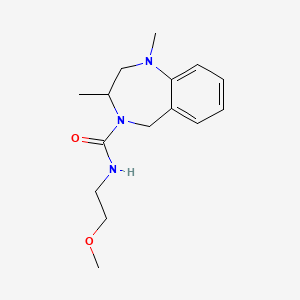![molecular formula C15H15FN2O2 B7583838 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidin-2-one derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has been found to have several potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
Wirkmechanismus
The mechanism of action of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. Studies have suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. The compound has also been shown to modulate the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is its high purity and stability, which makes it suitable for use in scientific research. The compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of the compound can cause adverse effects on the liver and kidneys.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one. One area of research is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-cancer properties. Another direction is the investigation of the compound's potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in humans.
Conclusion:
In conclusion, 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one involves the reaction between 2-fluoro-5-(furan-2-yl)aniline and 1-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. This synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Eigenschaften
IUPAC Name |
3-[2-fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-18-7-6-12(15(18)19)17-13-9-10(4-5-11(13)16)14-3-2-8-20-14/h2-5,8-9,12,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLADWTPIXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=C(C=CC(=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)